molecular formula C11H9ClN2O B11882386 8-Chloro-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one CAS No. 5565-76-4

8-Chloro-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one

Cat. No.: B11882386
CAS No.: 5565-76-4
M. Wt: 220.65 g/mol
InChI Key: SXQXFBWPESOCKS-UHFFFAOYSA-N
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Description

8-Chloro-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one is a heterocyclic compound belonging to the indole family. This compound is of significant interest due to its potential biological activities, particularly in medicinal chemistry. It is structurally characterized by a chloro-substituted indole ring fused with a tetrahydropyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one typically involves the Fischer indole synthesis. This method uses phenylhydrazine and cyclohexanone as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol . The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the indole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide.

Major Products

The major products formed from these reactions include various substituted indoles and tetrahydroindoles, depending on the specific reagents and conditions used.

Scientific Research Applications

8-Chloro-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Chloro-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one involves its interaction with specific molecular targets. It is known to bind to enzymes and receptors, inhibiting their activity. Molecular docking studies have shown that it can fit into the active sites of enzymes, blocking their function and leading to the inhibition of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one is unique due to its specific chloro substitution, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for developing new pharmaceuticals with targeted activities.

Properties

CAS No.

5565-76-4

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

8-chloro-2,3,9,9a-tetrahydropyrido[3,4-b]indol-1-one

InChI

InChI=1S/C11H9ClN2O/c12-8-3-1-2-6-7-4-5-13-11(15)10(7)14-9(6)8/h1-4,10,14H,5H2,(H,13,15)

InChI Key

SXQXFBWPESOCKS-UHFFFAOYSA-N

Canonical SMILES

C1C=C2C(C(=O)N1)NC3=C2C=CC=C3Cl

Origin of Product

United States

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